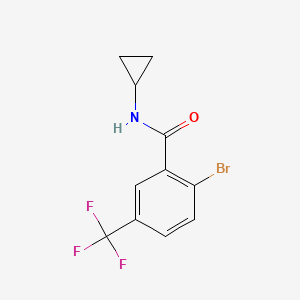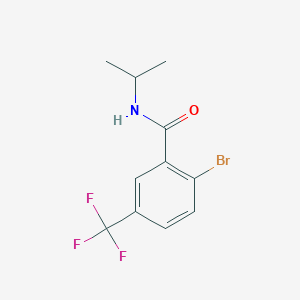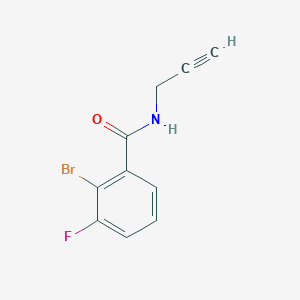
2-Bromo-3-fluoro-N-(prop-2-yn-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-3-fluoro-N-(prop-2-yn-1-yl)benzamide is an organic compound characterized by the presence of bromine, fluorine, and a prop-2-yn-1-yl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-fluoro-N-(prop-2-yn-1-yl)benzamide typically involves the following steps:
Bromination and Fluorination: The starting material, benzamide, undergoes bromination and fluorination to introduce the bromine and fluorine atoms at the 2 and 3 positions, respectively.
Alkylation: The brominated and fluorinated benzamide is then subjected to alkylation with prop-2-yn-1-yl bromide under basic conditions to introduce the prop-2-yn-1-yl group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromine atom.
Oxidation and Reduction: The prop-2-yn-1-yl group can participate in oxidation and reduction reactions, leading to various derivatives.
Cyclization Reactions: The compound can undergo cyclization reactions to form heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products:
Substitution Products: Formation of azides or nitriles.
Oxidation Products: Formation of carboxylic acids or ketones.
Reduction Products: Formation of alcohols or alkanes.
Scientific Research Applications
2-Bromo-3-fluoro-N-(prop-2-yn-1-yl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-3-fluoro-N-(prop-2-yn-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The prop-2-yn-1-yl group plays a crucial role in binding to the active site of the target, while the bromine and fluorine atoms enhance the compound’s reactivity and specificity.
Comparison with Similar Compounds
- 2-Bromo-3-fluoro-N-(prop-2-yn-1-yl)aniline
- 2-Bromo-3-fluoro-N-(prop-2-yn-1-yl)phenol
- 2-Bromo-3-fluoro-N-(prop-2-yn-1-yl)benzoic acid
Uniqueness: 2-Bromo-3-fluoro-N-(prop-2-yn-1-yl)benzamide stands out due to its unique combination of bromine, fluorine, and prop-2-yn-1-yl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and advanced materials.
Properties
IUPAC Name |
2-bromo-3-fluoro-N-prop-2-ynylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrFNO/c1-2-6-13-10(14)7-4-3-5-8(12)9(7)11/h1,3-5H,6H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJJXQMLNJMGGKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)C1=C(C(=CC=C1)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
amine](/img/structure/B7937135.png)
amine](/img/structure/B7937142.png)
amine](/img/structure/B7937153.png)
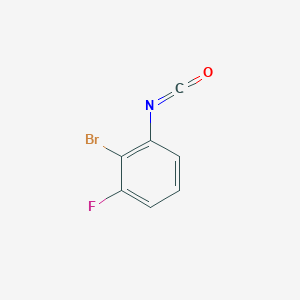
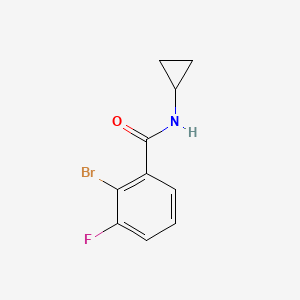
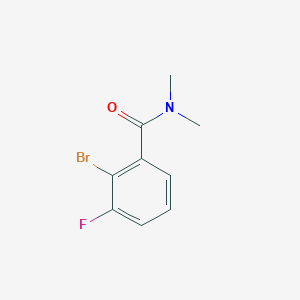
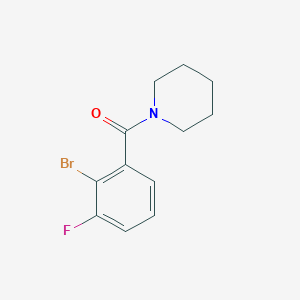
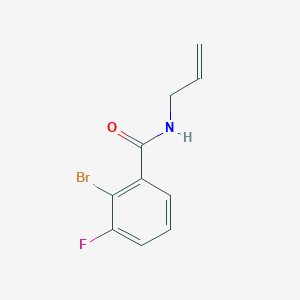
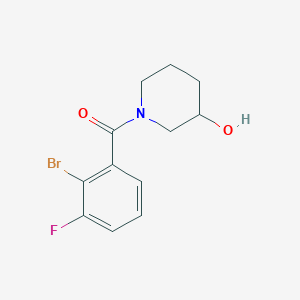
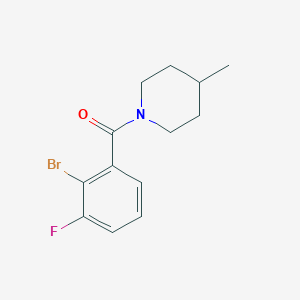
amine](/img/structure/B7937218.png)
![(3R)-1-[(2-bromo-3-fluorophenyl)methyl]pyrrolidin-3-ol](/img/structure/B7937241.png)
